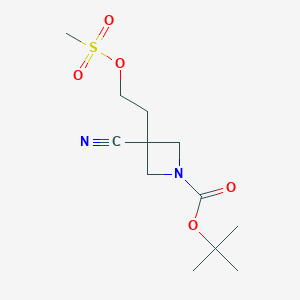

Tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate

Description

Propriétés

IUPAC Name |

tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O5S/c1-11(2,3)19-10(15)14-8-12(7-13,9-14)5-6-18-20(4,16)17/h5-6,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTSYLNGSCNBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CCOS(=O)(=O)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Azetidine Ring Formation Strategies

Photochemical [2+2]-Cycloaddition

The azetidine core is often constructed via photochemical [2+2]-cycloaddition between alkenes and imines. A 2025 ChemRxiv study demonstrated the use of azetidine-2-carboxylic acid derivatives in flow reactors under visible light (365–660 nm) to produce spirocyclic azetidines. Key conditions include:

- Reagents : 4CzIPN (organic photocatalyst, 2.5 mol%), LiOH·H₂O (1.1 equiv), DMF solvent.

- Yield : 61% in flow synthesis (48 g scale).

- Advantages : Scalability and compatibility with diverse alkenes, including styrenes and vinylpyridines.

This method avoids transition metals, making it suitable for pharmaceutical applications requiring low residual metal content.

Introduction of the Cyano Group

Nucleophilic Substitution with Cyanide

The cyano group is introduced via nucleophilic substitution at the azetidine C3 position. A 2025 PubChem entry describes tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate as a precursor, synthesized by reacting Boc-protected azetidinone with trimethylsilyl cyanide (TMSCN) in anhydrous THF.

Sulfonylation of the Hydroxy Intermediate

Methylsulfonylation with Mesyl Chloride

The hydroxy group in tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate is converted to the methylsulfonyloxyethyl moiety via a two-step process:

- Ethylene Glycol Coupling :

- Sulfonylation :

Table 1. Optimization of Sulfonylation Conditions

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Et₃N | CH₂Cl₂ | 0°C → rt | 89 |

| DIPEA | THF | 0°C → rt | 78 |

| Pyridine | Toluene | rt | 65 |

Industrial-Scale Production Considerations

Flow Chemistry for Multigram Synthesis

The ChemRxiv flow protocol enables large-scale production of azetidine derivatives:

- Reactor Type : Continuous-flow microreactor.

- Throughput : 30 mL/min, 48 g per run.

- Cost Efficiency : Reduced catalyst loading (2.0 mol% 4CzIPN).

Table 2. Batch vs. Flow Synthesis Comparison

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Yield (%) | 66 | 61 |

| Reaction Time (hr) | 18 | 0.5 |

| Scalability | ≤5 g | ≤50 g |

Challenges and Limitations

Stereochemical Control

The tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate synthesis faces stereochemical challenges:

Analyse Des Réactions Chimiques

Tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the methanesulfonyloxy group is replaced by other nucleophiles.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones

Applications De Recherche Scientifique

Tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme interactions and protein modifications.

Medicine: It is explored for its potential therapeutic applications, including drug development and delivery systems.

Industry: The compound is used in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methanesulfonyloxy group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects on various biological and chemical pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Azetidine derivatives with tert-butyl carboxylate scaffolds exhibit diverse reactivities and applications depending on their substituents. Below is a comparative analysis of structurally related compounds:

Structural and Functional Group Variations

Activité Biologique

Tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by relevant research findings and case studies.

- IUPAC Name: Tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate

- CAS Number: 497160-14-2

- Molecular Formula: C₁₁H₁₉N₁O₄S

- Molecular Weight: 229.27 g/mol

Synthesis

The synthesis of tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine derivatives with cyanoacetic acid and a sulfonylating agent. The process may include several steps, including protection of functional groups and careful control of reaction conditions to yield the desired product with high purity.

The biological activity of this compound can be attributed to its structural features, particularly the azetidine ring and the cyano group, which may interact with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity: Potential effectiveness against certain bacterial strains.

- Anticancer Properties: In vitro studies indicate cytotoxic effects on cancer cell lines, possibly through apoptosis induction.

Case Studies and Research Findings

- Antimicrobial Studies:

- Cytotoxicity Assays:

- Pharmacokinetics:

Data Table: Summary of Biological Activities

Q & A

Basic: What are the key synthetic strategies for preparing tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from azetidine precursors. Key steps include:

- Azetidine ring formation : Cyclization reactions using tert-butyl chloroformate to introduce the carbamate group .

- Functionalization : Introducing the cyano and methylsulfonyloxyethyl groups via nucleophilic substitution or oxidation-reduction sequences. For example, the methylsulfonyloxyethyl group may be introduced using methylsulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Protection/deprotection : The tert-butyl group acts as a protecting group for the carbamate, ensuring selective reactivity at other sites during synthesis .

Optimization of reaction conditions (e.g., anhydrous solvents, controlled temperatures) is critical to minimize side products .

Basic: How is the molecular structure of this compound characterized?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, with the tert-butyl group appearing as a singlet (~1.4 ppm) and the methylsulfonyloxyethyl group showing distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, particularly for the cyano and sulfonyl groups .

- X-ray Crystallography : If single crystals are obtained, SHELX software (e.g., SHELXL) can resolve 3D conformation and bond angles, though this requires high-purity samples .

Advanced: How can conflicting spectroscopic data be resolved during structural elucidation?

Conflicts in NMR or MS data may arise from impurities, tautomerism, or dynamic effects. Mitigation strategies include:

- Multi-technique cross-validation : Correlate NMR data with IR (for functional groups) and X-ray structures (if available) .

- Variable-temperature NMR : Resolves dynamic effects by stabilizing conformational isomers at low temperatures .

- Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts or optimize geometries to match experimental data .

Advanced: What methodologies are effective in optimizing the yield of this compound during synthesis?

Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions .

- Catalyst use : Lewis acids (e.g., ZnCl) or phase-transfer catalysts accelerate azetidine functionalization .

- Temperature control : Low temperatures (−78°C to 0°C) suppress side reactions during sensitive steps like cyano group introduction .

- Purification techniques : Column chromatography with gradients (e.g., hexane/ethyl acetate) isolates the product from byproducts .

Basic: What are the common chemical reactions this compound undergoes?

Key reactions include:

- Nucleophilic substitution : The methylsulfonyloxyethyl group acts as a leaving group, enabling displacement by amines or thiols under basic conditions .

- Reduction : The cyano group can be reduced to an amine using LiAlH or catalytic hydrogenation .

- Hydrolysis : The tert-butyl carbamate undergoes acidic hydrolysis (e.g., HCl/dioxane) to yield the free azetidine .

Advanced: How does the methylsulfonyloxyethyl group influence the compound's reactivity in nucleophilic substitution?

The methylsulfonyloxyethyl group is a superior leaving group compared to hydroxyl or halides due to:

- Electron-withdrawing effects : The sulfonyl group stabilizes the transition state, lowering activation energy .

- Steric accessibility : The ethyl spacer positions the leaving group away from the bulky tert-butyl carbamate, reducing steric hindrance .

Kinetic studies using varying nucleophiles (e.g., NaN, KSCN) can quantify substitution rates .

Advanced: What experimental approaches are used to study the biological activity of this compound?

- In vitro assays : Cytotoxicity screening against cancer cell lines (e.g., MTT assay) identifies therapeutic potential .

- Molecular docking : Predicts binding affinities with target proteins (e.g., kinases) using software like AutoDock .

- Metabolic stability studies : Liver microsome assays assess pharmacokinetic properties .

Basic: What analytical techniques confirm the purity and identity of the compound?

- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) quantifies purity (>95% typical) .

- Elemental analysis : Validates C, H, N, S content against theoretical values .

- TLC : Monitors reaction progress using silica gel plates and iodine visualization .

Advanced: How can stereochemical outcomes be controlled during the synthesis of this compound?

- Chiral auxiliaries : Use of enantiopure starting materials or catalysts (e.g., Sharpless epoxidation) directs stereochemistry .

- Stereoselective conditions : Low-temperature reactions or chelating agents (e.g., Mg(OTf)) favor specific transition states .

- Dynamic resolution : Racemization inhibitors (e.g., chiral bases) stabilize desired enantiomers .

Advanced: What strategies mitigate side reactions during the introduction of the cyano group?

- Protecting group strategy : Temporarily block reactive sites (e.g., hydroxyls) with TBS or Boc groups .

- Controlled cyanide sources : Use KCN or TMSCN in stoichiometric amounts to avoid over-alkylation .

- Inert atmosphere : Prevents oxidation of intermediates during cyanide addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.